6-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid

Description

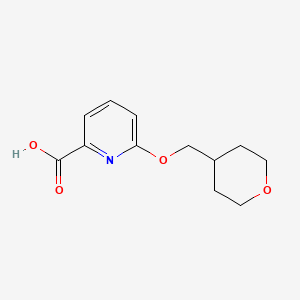

6-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 2-position and a tetrahydro-2H-pyran-4-ylmethoxy (oxan-4-ylmethoxy) substituent at the 6-position. This compound is of interest due to its structural hybridity, combining the aromatic pyridine core with a cyclic ether moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

6-(oxan-4-ylmethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-12(15)10-2-1-3-11(13-10)17-8-9-4-6-16-7-5-9/h1-3,9H,4-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUDGCRXQZKFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid involves several steps. One common method includes the reaction of pyridine-2-carboxylic acid with oxan-4-ylmethanol under specific conditions to introduce the oxan-4-ylmethoxy group. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where the oxan-4-ylmethoxy group can be replaced with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and effects on cell function.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating

Biological Activity

6-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a methoxy group and an oxane ring, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Chemical Formula : CHNO

- CAS Number : 1275968-03-0

- Molecular Weight : 235.24 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects are still under investigation, but preliminary studies suggest potential roles in modulating signaling pathways associated with inflammation and cell proliferation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyridine derivatives, including this compound. It has been shown to exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Neuroprotective Properties

Preliminary studies have suggested that this compound may have neuroprotective effects, potentially beneficial in conditions like neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and apoptosis in neuronal cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria, supporting its use as a scaffold for developing new antibiotics. -

Neuroprotection in Animal Models :

In a controlled animal study, the administration of this compound demonstrated a reduction in markers of oxidative stress in models of induced neurodegeneration. Behavioral assessments showed improved cognitive function compared to control groups.

Comparison with Similar Compounds

Table 1: Structural Features of Pyridine-2-carboxylic Acid Derivatives

| Compound Name | Substituent at Position 6 | Key Functional Groups |

|---|---|---|

| 6-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid | Oxan-4-ylmethoxy (cyclic ether) | Carboxylic acid, ether |

| 6-Morpholinopyridine-2-carboxylic acid | Morpholin-4-yl (N,O-heterocycle) | Carboxylic acid, tertiary amine, ether |

| 6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid | Cyclopropylmethoxy (strained alkoxy) | Carboxylic acid, alkoxy |

| 6-(3-Nitrophenyl)pyridine-2-carboxylic acid | 3-Nitrophenyl (aromatic nitro group) | Carboxylic acid, nitro |

Key Observations :

- Electronic Effects: The oxan-4-ylmethoxy group (electron-donating via oxygen) contrasts with the electron-withdrawing nitro group in 6-(3-nitrophenyl) derivatives .

- Steric Effects : The cyclopropylmethoxy group introduces steric strain, which may hinder rotational freedom compared to the flexible oxan-4-ylmethoxy chain .

Spectroscopic Data

Table 2: Comparative Spectroscopic Signatures

| Compound | FTIR (C=O stretch, cm⁻¹) | ¹H NMR (Key Shifts) | ¹³C NMR (Carboxylic Acid, ppm) |

|---|---|---|---|

| This compound | ~1700 (carboxylic acid) | δ 4.2–4.5 (OCH₂ of oxane) | ~168–170 |

| L1–L4 (Monoamide esters) | 1720–1740 (ester C=O) | δ 3.8–4.2 (OCH₃ ester) | ~165–168 (amide C=O) |

| 6-Morpholinopyridine-2-carboxylic acid | ~1705 (carboxylic acid) | δ 3.6–3.8 (morpholine CH₂) | ~167–169 |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.